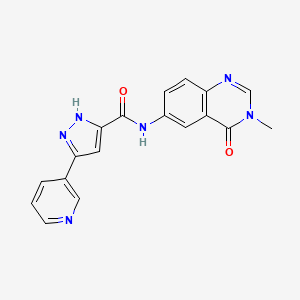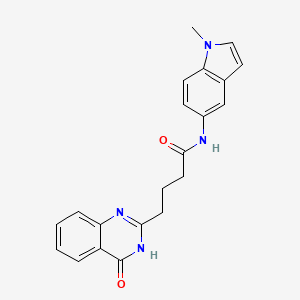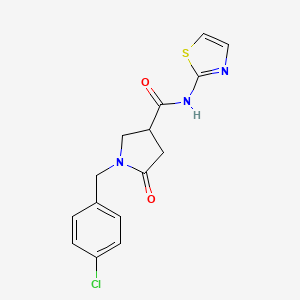
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” is a complex organic compound that belongs to the class of quinazolinyl-pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include:
Quinazolinyl intermediate synthesis: Starting from anthranilic acid derivatives, cyclization reactions are employed.
Pyrazole intermediate synthesis: Hydrazine derivatives react with β-diketones or β-ketoesters.
Coupling reaction: The final coupling of the quinazolinyl and pyrazole intermediates is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinazolinyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl-pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other quinazolinyl-pyrazole derivatives, such as:
Uniqueness
The uniqueness of “N-(3-METHYL-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL)-3-(3-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXAMIDE” lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C18H14N6O2 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N-(3-methyl-4-oxoquinazolin-6-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N6O2/c1-24-10-20-14-5-4-12(7-13(14)18(24)26)21-17(25)16-8-15(22-23-16)11-3-2-6-19-9-11/h2-10H,1H3,(H,21,25)(H,22,23) |
Clé InChI |
JVNKFRLPJLXEPL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11006268.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11006274.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11006286.png)

![(2S)-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11006289.png)
![1-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B11006290.png)
![7-hydroxy-4-methyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11006297.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B11006312.png)
![6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11006320.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B11006332.png)

![1-(2,4-dimethylphenyl)-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B11006345.png)
![1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide](/img/structure/B11006353.png)
